2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Carbamoyl-4-methyl-6-hydroxy-n-ethyl pyridone
- 2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclopentene-1-carboxylic acid
Uniqueness
2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H26N2O4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H26N2O4S/c1-2-10-7-8-13-14(9-10)26-18(15(13)16(20)22)21-17(23)11-5-3-4-6-12(11)19(24)25/h10-12H,2-9H2,1H3,(H2,20,22)(H,21,23)(H,24,25) |
InChI Key |
NFKMJDTZKAIYKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
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